REACTION_SMILES
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[Br:1][CH:2]([c:3]1[cH:4][cH:5][c:6]([Cl:9])[cH:7][cH:8]1)[c:10]1[cH:11][cH:12][c:13]([Cl:16])[cH:14][cH:15]1.[CH3:31][C:32]#[N:33].[CH:22]([N:23]([CH2:24][CH3:25])[CH:26]([CH3:27])[CH3:28])([CH3:29])[CH3:30].[NH:17]1[CH2:18][CH:19]([OH:21])[CH2:20]1>>[CH:2]([c:3]1[cH:4][cH:5][c:6]([Cl:9])[cH:7][cH:8]1)([c:10]1[cH:11][cH:12][c:13]([Cl:16])[cH:14][cH:15]1)[N:17]1[CH2:18][CH:19]([OH:21])[CH2:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(C(Br)c2ccc(Cl)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CNC1
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Name
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Type
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product
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Smiles
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OC1CN(C(c2ccc(Cl)cc2)c2ccc(Cl)cc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |